molecular formula C6H7NO3 B13876128 4,5-dimethyl-3H-1,3-oxazine-2,6-dione

4,5-dimethyl-3H-1,3-oxazine-2,6-dione

Cat. No.: B13876128
M. Wt: 141.12 g/mol
InChI Key: CTDMVKXECCUFNH-UHFFFAOYSA-N
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Description

4,5-dimethyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family It is characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3H-1,3-oxazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethylamine with diethyl oxalate followed by cyclization can yield the desired compound . The reaction typically requires a solvent such as toluene and may be catalyzed by acids or bases depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4,5-dimethyl-3H-1,3-oxazine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3H-1,3-oxazine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dimethyl-3H-1,3-oxazine-2,6-dione include other oxazine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

4,5-dimethyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C6H7NO3/c1-3-4(2)7-6(9)10-5(3)8/h1-2H3,(H,7,9)

InChI Key

CTDMVKXECCUFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)OC1=O)C

Origin of Product

United States

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